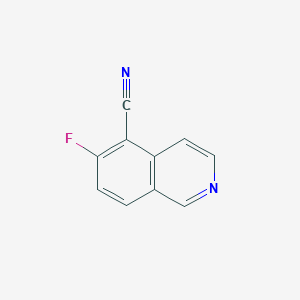

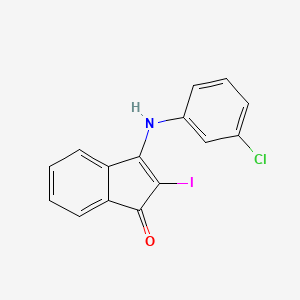

![molecular formula C6H5N5O2 B6357887 2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1369382-71-7](/img/structure/B6357887.png)

2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine” is a nitrogen-rich heterocyclic compound . It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines, which are usually found in medicinal and biologically active compounds . These compounds have numerous applications in medicinal and pharmaceutical chemistry .

Synthesis Analysis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Molecular Structure Analysis

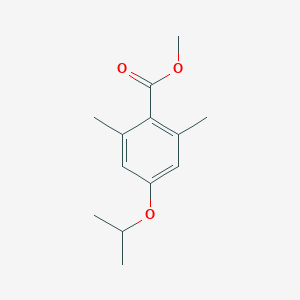

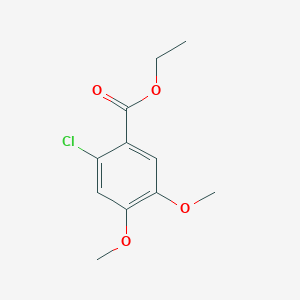

The molecular structure of “2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine” consists of a fused ring system containing a triazolo and a pyridine ring . The compound has a bridge-headed nitrogen atom .Chemical Reactions Analysis

The synthesis of “2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine” involves a tandem reaction. This reaction includes the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits a range of biological activities, making it a valuable scaffold in drug discovery:

Agriculture

While less explored, this compound may have potential in agriculture:

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their medicinal and pharmaceutical applications. Given their wide range of biological activities, these compounds could be used in the treatment of various diseases . Additionally, the development of more sustainable and efficient methodologies for their synthesis could be another area of future research .

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-triazolo[1,5-a]pyridine derivatives have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

The synthesis of 1,2,4-triazolo[1,5-a]pyridines generally involves a tandem reaction using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Biochemical Pathways

Given the potential targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, it can be inferred that these compounds may affect pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Given the potential targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, it can be inferred that these compounds may have significant effects on immune response, oxygen sensing, and signal transduction .

Eigenschaften

IUPAC Name |

8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-6-8-5-4(11(12)13)2-1-3-10(5)9-6/h1-3H,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMZLUHPWWOBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)N)C(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357828.png)

![7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357842.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)

![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)